molecular formula C20H20N4O2 B12184870 (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone

(1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B12184870
M. Wt: 348.4 g/mol
InChI Key: NHBMTNDDWKOHRZ-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps. One common route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The indole and piperazine rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and other interactions.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

[4-(1-methylindole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C20H20N4O2/c1-22-17-5-3-2-4-16(17)14-18(22)20(26)24-12-10-23(11-13-24)19(25)15-6-8-21-9-7-15/h2-9,14H,10-13H2,1H3

InChI Key

NHBMTNDDWKOHRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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